molecular formula C17H20N2O3 B11836700 Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate

Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate

Cat. No.: B11836700
M. Wt: 300.35 g/mol
InChI Key: CDQWBNUUAFDHTI-UHFFFAOYSA-N
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Description

Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate ( 1245716-70-4) is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol . This pyrimidine-5-carboxylate ester features an isopropoxy group at the 2-position and a phenyl ring at the 6-position of the pyrimidine core, making it a valuable intermediate in organic and medicinal chemistry research. Pyrimidine derivatives are established scaffolds in medicinal chemistry, known for a wide spectrum of biological activities. They form the core structure of many synthetic drugs with demonstrated antimicrobial, antiviral, and antitumor properties . Research into novel pyrimidine compounds, such as those with varied substituents at the 4- and 5-positions, is a significant area of focus for developing new therapeutic agents . Specifically, studies on related 5-hydroxymethylpyrimidine analogs have investigated their cytotoxic properties against various cancer cell lines and their antimicrobial activity against several strains of bacteria and fungi . As a functionalized pyrimidine, this compound serves as a key building block for synthesizing more complex molecules for such biological evaluations and other advanced research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

ethyl 4-methyl-6-phenyl-2-propan-2-yloxypyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N2O3/c1-5-21-16(20)14-12(4)18-17(22-11(2)3)19-15(14)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3

InChI Key

CDQWBNUUAFDHTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)OC(C)C)C

Origin of Product

United States

Preparation Methods

Chloropyrimidine Intermediate Formation

The synthesis often begins with a chlorinated pyrimidine core, such as 2,4-dichloro-5-fluoropyrimidine, which serves as a versatile intermediate for subsequent substitutions. For example, 2,4-dichloro-5-fluoropyrimidine undergoes regioselective displacement at the C4 position using amines or alkoxides. In one protocol, the C4 chloride is replaced with a methyl group via reaction with methylamine in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C. This step establishes the 4-methyl substituent critical for the target compound.

Isopropoxy Group Installation

The 2-isopropoxy group is introduced via nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C2 position. Using 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate as an intermediate, reaction with sodium isopropoxide in a polar aprotic solvent like dimethylformamide (DMF) at 100°C yields the desired isopropoxy derivative. Catalytic amounts of potassium carbonate enhance reaction efficiency, achieving yields of 68–72% after 12 hours.

Ethyl Ester Functionalization

The ethyl ester at C5 is typically introduced early in the synthesis. Ethyl cyanoacetate or ethyl acetoacetate serves as a starting material in multicomponent reactions, such as the Biginelli condensation, to form the pyrimidine ring. For instance, ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate is synthesized via a one-pot reaction of benzaldehyde, ethyl acetoacetate, and urea under acidic conditions. Subsequent dehydration and aromatization steps using nitric acid or phosphorus oxychloride (POCl<sub>3</sub>) yield the fully substituted pyrimidine core.

Multicomponent Reaction Strategies

Biginelli Condensation Adaptations

The Biginelli reaction, which combines aldehydes, β-ketoesters, and urea derivatives, has been modified to incorporate phenyl and methyl groups at specific positions. For example, reacting 4-methylbenzaldehyde with ethyl acetoacetate and thiourea in ethanol under reflux forms ethyl 4-methyl-6-phenylpyrimidine-5-carboxylate. Catalysts such as cerium(III) chloride (CeCl<sub>3</sub>) improve yields to 85–90% by facilitating cyclocondensation.

Post-Condensation Functionalization

Post-Biginelli modifications include:

  • Oxidative Aromatization : Treatment of dihydropyrimidinones with 65% nitric acid converts them into fully aromatic pyrimidines.

  • Alkylation : Introducing the isopropoxy group via alkylation of a hydroxylated intermediate. For example, ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate reacts with isopropyl bromide in methanol with sodium hydroxide, yielding the isopropoxy derivative in 75% yield.

Catalytic and Solvent Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMA) enhance S<sub>N</sub>Ar reactivity by stabilizing transition states.

  • Alcohols : Isopropanol and ethanol are preferred for nucleophilic substitutions due to their moderate polarity and ability to dissolve both organic and inorganic reagents.

Catalysts

  • Base Catalysts : DIPEA and potassium carbonate are pivotal for deprotonation steps, particularly in S<sub>N</sub>Ar reactions.

  • Lewis Acids : CeCl<sub>3</sub> and HATU accelerate cyclocondensation and amide couplings, respectively.

Analytical Characterization

Spectroscopic Methods

  • <sup>1</sup>H NMR : Key signals include the ethyl ester triplet at δ 1.2–1.4 ppm and the isopropoxy methyl doublet at δ 1.3–1.5 ppm.

  • LC–MS : Molecular ion peaks at m/z 300.35 [M + H]<sup>+</sup> confirm the molecular formula C<sub>17</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures ≥95% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Nucleophilic Substitution7212High regioselectivityRequires pre-functionalized intermediates
Biginelli Condensation856One-pot synthesisLimited to symmetric aldehydes
Oxidative Aromatization9224Converts dihydropyrimidones to aromaticsHarsh acidic conditions required

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Yield
AcidicHCl (conc.), reflux5-Carboxylic acid derivative72–85%
BasicNaOH (aq.), RTSodium carboxylate intermediateQuant. conversion

The carboxylic acid product serves as a precursor for amide coupling or further derivatization .

Nucleophilic Substitution at Isopropoxy Group

The C-2 isopropoxy moiety participates in nucleophilic displacement:

Nucleophile Conditions Product Efficiency
AminesDMF, 60°C, 12h2-Aminopyrimidine derivatives35–49%
ThiolsEtOH, K₂CO₃, reflux2-Sulfanylpyrimidines55–82%
AlkoxidesMicrowave, MnO₂Aromatized pyrimidines70–94%

Steric hindrance from the isopropyl group reduces reaction rates compared to smaller alkoxy substituents .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrimidine ring participates in:

Reaction Type Partners Conditions Application
[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Toluene, 110°CFused heterocycles
Ring-openingGrignard reagentsTHF, −78°CAcyclic intermediates

These reactions enable access to polycyclic systems with potential bioactivity .

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent effects:

Structural Feature Impact on Reactivity
C-4 methyl groupEnhances ring stability; reduces electrophilicity at C-4
C-6 phenyl groupElectron-donating effect decreases SNAr susceptibility at C-2 and C-4
Ethyl ester at C-5Withdraws electrons, activating C-6 for electrophilic substitution

This profile distinguishes it from analogs lacking the isopropoxy group (e.g., ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate) .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate has the molecular formula C17H20N2O3C_{17}H_{20}N_{2}O_{3}. Its unique structure, characterized by an ethyl ester and an isopropoxy group, contributes to its chemical properties and biological activities. Pyrimidine derivatives are known for their ability to interact with biological targets, making them valuable in drug development.

Pharmaceutical Development

This compound has been identified as a lead compound for developing pharmaceuticals due to its structural characteristics. Compounds with similar structures have demonstrated promising pharmacological properties, including:

  • Anticancer Activity : Pyrimidine derivatives are often explored for their potential as anticancer agents. Research indicates that modifications in the pyrimidine structure can enhance anticancer efficacy by targeting specific cancer cell pathways .
  • Antimicrobial Properties : Some pyrimidine derivatives exhibit significant antimicrobial activities against various bacterial strains. The interaction of these compounds with bacterial enzymes can inhibit growth, making them candidates for antibiotic development .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Pyrimidine Ring : Utilizing starting materials such as urea or thiourea with appropriate aldehydes.
  • Alkylation : Introducing the isopropoxy group through alkylation reactions.
  • Esterification : Converting the carboxylic acid to an ethyl ester via reaction with ethanol in the presence of acid catalysts.

Careful control of reaction conditions is crucial to ensure high yields and purity of the final product.

Biological Interaction Studies

Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for its application in drug development. Interaction studies may focus on:

  • Enzyme Inhibition : Investigating how this compound inhibits specific enzymes involved in disease pathways.
  • Receptor Binding : Evaluating the affinity of this compound for various receptors associated with therapeutic targets.

These studies help elucidate the mechanisms through which the compound exerts its biological effects .

Case Studies and Research Findings

Several studies highlight the significance of pyrimidine derivatives in drug discovery:

  • Anticancer Research : A study demonstrated that modifications to pyrimidine structures could lead to compounds with low IC50 values against cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Activity : Research has shown that certain pyrimidines exhibit potent antibacterial effects against Gram-positive bacteria, suggesting their utility as novel antibiotics .
  • Therapeutic Resistance : Investigations into pyrimidine-based drugs have revealed their potential in overcoming resistance mechanisms in cancer therapies, particularly against mutations in target proteins like ROS1 .

Mechanism of Action

The mechanism of action for ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, contributing to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

A comparative analysis of key pyrimidine derivatives is provided below, focusing on substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight XLogP3 Key Features
Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate (Target) 2: OCH(CH₃)₂; 4: CH₃; 6: C₆H₅ C₁₈H₂₀N₂O₃ 312.36 ~3.8* High lipophilicity; aromatic bulk at C6; ester for metabolic cleavage
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate 2: C₆H₅; 4: CH₃ C₁₄H₁₄N₂O₂ 242.27 2.5 Reduced steric bulk; absence of C6 phenyl lowers hydrophobicity
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate 2: CH₃; 4: NH₂ C₈H₁₁N₃O₂ 181.19 0.9 Polar amino group enhances solubility; lacks aromatic C6 substituent
Ethyl 2-hydroxy-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidine-5-carboxylate 2: OH; 6: 4-MeO-C₆H₄; dihydro C₁₅H₁₈N₂O₄ 290.31 ~2.1 Non-aromatic ring; hydroxyl increases polarity; 4-MeO-C₆H₄ at C6
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate 2: SCH₂CH=CH₂; 6: CH₃; dihydro C₁₈H₂₂N₂O₃S 346.44 ~3.2 Thioether enhances metabolic stability; dihydro reduces planarity

*Estimated based on substituent contributions.

Key Differences and Implications

Position 2 Substituents :

  • The target’s isopropoxy group (OCH(CH₃)₂) is bulkier and more lipophilic than the phenyl (C₆H₅) in or hydroxyl (OH) in . This increases membrane permeability but may reduce aqueous solubility.
  • Thioether (SCH₂CH=CH₂) in offers metabolic resistance compared to the labile ester in the target.

Position 6 Substituents :

  • The phenyl group in the target enhances π-π stacking interactions, unlike the 4-methoxyphenyl in or methyl in . Methoxy groups can donate electron density, altering electronic properties.

Ring Saturation: Dihydro derivatives (e.g., ) exhibit non-planar rings due to puckering (see ring-puckering coordinates in ), reducing aromaticity and altering binding interactions compared to the fully aromatic target.

Biological Activity

Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate is a pyrimidine derivative with potential biological activities that merit detailed exploration. Its unique molecular structure, characterized by the presence of an ethyl ester and an isopropoxy group, suggests a range of pharmacological applications, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound has the molecular formula C17H20N2O3C_{17}H_{20}N_{2}O_{3}. The specific arrangement of functional groups within its structure contributes to its reactivity and potential biological interactions. Pyrimidine derivatives, such as this compound, are known for their diverse biological activities, including enzyme inhibition and receptor binding.

1. Enzyme Inhibition

Pyrimidine derivatives have been extensively studied for their ability to inhibit various enzymes involved in disease pathways. This compound is hypothesized to interact with specific enzymes based on structural similarity to other known inhibitors. For instance, several pyrimidine compounds have shown inhibition against kinases and other critical enzymes involved in cancer progression.

2. Receptor Binding Affinity

The compound's structural features suggest potential interactions with various receptors. Pyrimidines are often investigated for their binding affinity to targets such as G-protein coupled receptors (GPCRs) and other membrane-bound proteins. Future studies could assess its binding affinity quantitatively through radiolabeled assays or surface plasmon resonance techniques.

Comparative Biological Activity Data

To provide a clearer understanding of the potential biological activity of this compound, below is a comparative table summarizing the IC50 values of related pyrimidine derivatives known for their enzyme inhibition and anticancer properties.

Compound NameTargetIC50 (nM)Reference
Compound AALK21.3 ± 7.4
Compound BEGFR0.2 ± 0.01
Compound CBRAF5.3 ± 2.1
This compoundTBDTBDTBD

Case Study: Antitumor Activity

Research on similar pyrimidine derivatives has indicated promising antitumor activity. For example, certain pyrimidines have shown selective inhibition of mutant EGFR pathways, leading to reduced tumor proliferation rates in xenograft models. These findings suggest that this compound may also exhibit similar effects pending empirical validation.

Case Study: Anti-inflammatory Properties

Pyrimidines have been associated with anti-inflammatory effects through modulation of cytokine release and inhibition of pro-inflammatory pathways. This activity could be explored further with this compound to determine its potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 2-isopropoxy-4-methyl-6-phenylpyrimidine-5-carboxylate?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, β-keto ester, and urea/thiourea derivatives. For example, substituted pyrimidine cores can be constructed using one-pot cyclization reactions with ethyl acetoacetate and isoxazolyl thioureas under acidic conditions . Post-synthetic modifications, such as alkoxylation at the 2-position, are achieved using nucleophilic substitution with isopropanol in the presence of a base.

Q. What spectroscopic and analytical methods are used to confirm its structural identity?

Key techniques include:

  • X-ray crystallography : Resolves absolute configuration and bond parameters (e.g., torsion angles, ring puckering) using programs like SHELXL .
  • NMR spectroscopy : Assigns substituent positions (e.g., isopropoxy group at δ 1.2–1.4 ppm for methyl protons, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical m/z).

Q. How is purity validated for this compound in pharmacological studies?

Purity is assessed via:

  • HPLC : Reverse-phase chromatography with UV detection (≥95% purity threshold) .
  • Elemental analysis : Matches theoretical C/H/N/O percentages within ±0.3% deviation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?

Discrepancies arise from factors like thermal motion or disorder. Methodological approaches include:

  • Structure validation tools : Use PLATON to check for missed symmetry or twinning .
  • Refinement constraints : Apply riding models for hydrogen atoms in SHELXL to reduce overparameterization .
  • Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify outliers .

Q. What strategies optimize reaction yields in pyrimidine ring functionalization?

Key parameters:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance nucleophilic substitution efficiency at the 2-position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization .
  • Temperature control : Slow heating (60–80°C) minimizes side reactions like ester hydrolysis .

Q. How are puckering conformations of the pyrimidine ring analyzed computationally?

The Cremer-Pople parameters (q₂, φ₂) quantify ring non-planarity:

  • Software : Mercury or PARST calculate puckering amplitudes from X-ray data .
  • Case study : A q₂ > 0.5 Å indicates significant puckering, often observed in sterically crowded derivatives .

Q. How is polymorphism addressed during crystallization for structural studies?

Controlled crystallization protocols:

  • Solvent screening : Use mixtures (e.g., EtOAc/hexane) to favor single-crystal growth .
  • Temperature gradients : Slow cooling (0.5°C/hr) reduces lattice defects .
  • Synchrotron radiation : High-resolution data collection resolves subtle polymorphic differences .

Q. What methodologies identify and characterize reaction byproducts?

  • LC-MS/MS : Detects trace intermediates (e.g., uncyclized thiourea derivatives) .
  • Preparative TLC : Isolates byproducts for structural elucidation via 2D NMR (COSY, HSQC) .

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